N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide
Description
N-(6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyrimidine core substituted at the 6-position with a benzo[d][1,3]dioxol-5-ylmethoxy group and at the 4-position with a 5-cyclopropylisoxazole-3-carboxamide moiety. The benzo[d][1,3]dioxole (methylenedioxy) group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent on the isoxazole may influence conformational rigidity and receptor binding .
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c24-19(13-6-15(28-23-13)12-2-3-12)22-17-7-18(21-9-20-17)25-8-11-1-4-14-16(5-11)27-10-26-14/h1,4-7,9,12H,2-3,8,10H2,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJIRRNFFNLLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)OCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity, and to be used for the detection of carcinogenic heavy metal ions
Mode of Action
It’s worth noting that similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Based on the reported anticancer activity of similar compounds, it can be inferred that the compound might affect pathways related to cell cycle regulation and apoptosis
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations based on recent studies.
- Molecular Formula : C22H22N4O4
- Molecular Weight : 410.44 g/mol
- CAS Number : 1396862-27-3
The compound primarily targets microtubules and their component protein tubulin, modulating microtubule assembly. This interaction leads to significant effects on the cell cycle, particularly causing cell cycle arrest at the S phase, which is critical for its anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from multiple research studies regarding its cytotoxic effects:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hep3B | 2.5 | Induces G2-M phase arrest | |
| MCF-7 | 3.0 | Inhibits microtubule polymerization | |
| A549 | 4.0 | Induces apoptosis via caspase activation |
Case Studies
- Hep3B Cell Line Study : In a study evaluating the cytotoxicity of benzodioxole derivatives, this compound exhibited a low IC50 value of 2.5 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin . Flow cytometry analysis revealed significant alterations in cell cycle distribution, with a notable increase in cells arrested in the G2-M phase.
- MCF-7 and A549 Cell Lines : Further evaluations on breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated IC50 values of 3.0 µM and 4.0 µM, respectively. The compound's mechanism was linked to the inhibition of microtubule dynamics, ultimately leading to apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in substituents on the pyrimidine and isoxazole rings can significantly affect its potency and selectivity towards cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Overview of Analogs
The following compounds share key structural motifs with the target molecule, enabling comparative SAR analysis:
Key Structural and Functional Differences
Heterocyclic Core
- Target Compound : Pyrimidine core (6-membered, two nitrogen atoms) may enhance hydrogen bonding and π-stacking compared to pyridine (SI10, ) or thiazole (Compound 74).
- Compound 74 : Thiazole core (5-membered, sulfur atom) may alter binding specificity, while the benzoyl-pyrrolidinyl group adds steric bulk .
Substituent Effects
- Benzo[d][1,3]dioxole Group : Present in both the target compound and Compound 74, this group is associated with improved metabolic resistance due to reduced oxidative degradation .
- Cyclopropyl vs. Phenyl/Methyl : The cyclopropyl group in the target compound likely reduces steric hindrance compared to phenyl (SI10, ) while maintaining conformational rigidity.
- Methoxy vs. Nitro : The methoxy group in the target compound and compound is electron-donating, contrasting with the electron-withdrawing nitro group in SI10, which may affect electronic distribution and binding affinity .
Carboxamide Linkage
All compounds retain the carboxamide bridge, critical for hydrogen bonding with biological targets. However, the orientation (e.g., pyrimidine vs. pyridine) and adjacent substituents modulate solubility and target engagement.
Pharmacological and Physicochemical Implications
- Solubility : The pyrimidine core (target) may improve aqueous solubility compared to pyridine (SI10) due to additional nitrogen atoms.
- Metabolic Stability : Nitro groups (SI10) are prone to reduction, whereas benzo[d][1,3]dioxole (target, Compound 74) resists CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
